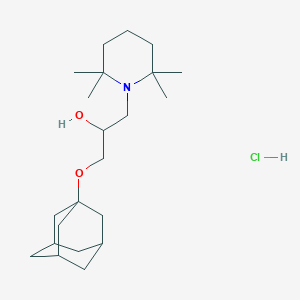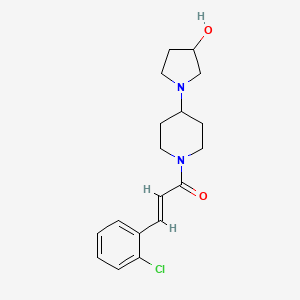
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound used in various scientific fields for its unique chemical properties and reactivity. This compound features an adamantane core, which is a robust, cage-like structure, lending the compound significant stability. Coupled with a tetramethylpiperidinyl group, the compound exhibits intriguing steric and electronic characteristics that make it valuable in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step processes:
Adamantane Derivative Formation: : Starting with adamantane, functionalization occurs to introduce an oxy group at the desired position.
Formation of the Propanol Linker: : Using appropriate alkylating agents, a propanol chain is connected to the adamantane core.
Incorporation of the Tetramethylpiperidinyl Group: : The final step involves attaching the tetramethylpiperidinyl moiety via nucleophilic substitution or similar reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production leverages optimized reaction conditions, such as controlled temperatures, specific solvents, and catalysts to increase yield and purity. Typically, large-scale synthesis may employ continuous flow reactors for better control and scalability.
化学反应分析
Types of Reactions
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, such as:
Oxidation: : Transformations involving oxidizing agents like PCC or KMnO₄.
Reduction: : Using agents like LiAlH₄ to reduce functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC, KMnO₄ in suitable solvents like dichloromethane.
Reduction: : LiAlH₄ in anhydrous ether.
Substitution: : Alkyl halides or other electrophiles in the presence of bases or acid catalysts.
Major Products
The primary products depend on the reaction type:
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Derivatives with modified side chains.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a catalyst or a stabilizer in complex reactions.
Biology
Biologically, it is investigated for its interactions with cellular structures due to its stability and unique steric properties.
Medicine
Industry
Industrially, it's used in the development of polymers and materials requiring robust, stable compounds.
作用机制
The compound's mechanism of action is based on its ability to interact with molecular targets through its adamantane core and piperidinyl group. This allows it to modulate biochemical pathways or stabilize specific molecular structures.
Molecular Targets and Pathways
Enzymatic Inhibition: : Potential to inhibit specific enzymes due to its bulky structure.
Receptor Binding: : May bind to cellular receptors, affecting signaling pathways.
相似化合物的比较
Similar Compounds
1-Adamantanol: : Shares the adamantane core but lacks the piperidinyl group.
Tetramethylpiperidine: : Contains the piperidinyl moiety but lacks the adamantane structure.
Uniqueness
The uniqueness of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride lies in its combination of structural stability from adamantane and the steric/electronic properties of tetramethylpiperidine, offering a distinct profile compared to its constituents.
This compound's multifaceted properties make it a valuable subject in various research and industrial domains, blending chemical stability with biological activity in a way few other compounds can match.
属性
IUPAC Name |
1-(1-adamantyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2.ClH/c1-20(2)6-5-7-21(3,4)23(20)14-19(24)15-25-22-11-16-8-17(12-22)10-18(9-16)13-22;/h16-19,24H,5-15H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXFWCTMKAYNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2358225.png)





![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)
